N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Description
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a methanesulfonylpiperidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-26(23,24)21-8-6-11(7-9-21)16(22)18-10-14-19-15(20-25-14)12-4-2-3-5-13(12)17/h2-5,11H,6-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUCKZPBJWMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions, including amination and cyclization.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is added via sulfonylation, typically using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole and piperidine moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the methanesulfonyl group, leading to different products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or desulfonylated products.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
- **N-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
